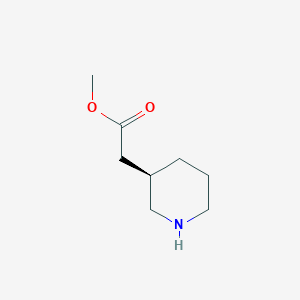

(3R)-Methyl ester3-piperidineacetic acid

Description

(3R)-Methyl ester 3-piperidineacetic acid is a chiral piperidine derivative characterized by a six-membered piperidine ring with an acetic acid side chain esterified as a methyl ester at the 3-position. This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways. Its ester group enhances lipophilicity compared to the free acid form, improving membrane permeability and bioavailability .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-[(3R)-piperidin-3-yl]acetate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

QDBQVCNGVFMIMU-SSDOTTSWSA-N |

Isomeric SMILES |

COC(=O)C[C@H]1CCCNC1 |

Canonical SMILES |

COC(=O)CC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Esterification of the Corresponding Carboxylic Acid

The primary synthetic approach to (3R)-Methyl ester3-piperidineacetic acid is the esterification of the corresponding (3R)-piperidineacetic acid with methanol under acidic or catalytic conditions. This method involves:

- Starting from (3R)-piperidine-3-acetic acid, which can be obtained via stereoselective synthesis or resolution techniques.

- Reacting the acid with methanol, often in the presence of acid catalysts such as sulfuric acid or using acid chlorides or anhydrides to facilitate ester formation.

- Maintaining conditions that preserve the stereochemical integrity at the 3-position of the piperidine ring.

This classical esterification method is widely used due to its straightforwardness and relatively high yields.

Stereospecific Synthesis via Reductive Amination and Epimerization Control

Advanced synthetic routes employ stereospecific reductive amination and epimerization strategies to control the stereochemistry at the 3-position of the piperidine ring:

- Starting from ketoester precursors, reductive amination with amines under controlled conditions yields 2,3-disubstituted piperidine derivatives.

- Epimerization at stereocenters is managed via iminium-enaminium equilibria to achieve diastereoselectivity in the formation of the (3R) isomer.

- Subsequent esterification or hydrolysis steps yield the desired methyl ester while maintaining stereochemical purity.

This method has been demonstrated in the preparation of related piperidine amino acid derivatives and is noted for its regioselective and diastereoselective control, enhancing the utility of these compounds in peptide conformational studies.

Use of Protected Intermediates: Boc-Protected Piperidine Derivatives

Another preparative approach involves the use of Boc (tert-butoxycarbonyl) protected (R)-3-amino piperidine intermediates:

- Starting with D-ornithine or other amino acid derivatives, Boc-protected piperidine intermediates are synthesized via esterification and protection steps.

- Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is employed to remove protecting groups or reduce intermediates while preserving stereochemistry.

- The Boc-protected intermediates can then be converted to the methyl ester of (3R)-piperidineacetic acid through deprotection and esterification.

This method is particularly useful for pharmaceutical intermediate synthesis, such as in the production of dipeptidyl peptidase IV inhibitors.

Comparative Analysis of Preparation Routes

| Preparation Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Direct Esterification of Acid | Simple esterification of (3R)-piperidineacetic acid with methanol | Straightforward, commercially viable | Requires pure chiral acid precursor |

| Reductive Amination with Epimerization Control | Stereospecific synthesis from ketoesters with diastereoselective control | High stereochemical purity, regioselective | Complex reaction setup, longer synthesis |

| Boc-Protected Intermediate Route | Use of Boc-protected (R)-3-amino piperidine and catalytic hydrogenation | Suitable for pharmaceutical scale, versatile | Multiple steps, requires protection/deprotection |

Research Findings and Experimental Conditions

- Reactions are typically carried out under anhydrous conditions with dry solvents and inert atmosphere (nitrogen) to prevent side reactions and racemization.

- Ester hydrolysis and formation steps are monitored by thin-layer chromatography (TLC), and purified by flash column chromatography using silica gel.

- Characterization of intermediates and final products is performed using NMR (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and stereochemistry.

- Yields for esterification steps typically range from 80% to 90%, with stereochemical purity confirmed by chiral HPLC or NMR analysis.

- The use of sodium trimethylsilanolate has been reported to facilitate ester hydrolysis and salt formation in related piperidine derivatives, improving yield and purity.

Chemical Reactions Analysis

Staudinger Ligation

This reaction enables traceless amide bond formation. Phosphine esters react with azides to generate stable peptide linkages:

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| Glycine ester | TFA (15% in DCM), 2 h, RT | 86% | |

| Di-glycine | EDCI/HOBt, DCM/MeOH | 50% |

N-Alkylation

Alkylation at the α-amino group enhances bioactivity. TMSOTf (trimethylsilyl triflate) in MeCN selectively introduces bulky substituents:

| Substrate | Reagents | Yield |

|---|---|---|

| Dipeptide (Val) | TMSOTf, MeCN, 70°C | 84% |

Stability and Reactivity Under pH Variation

The trifluoroacetate counterion stabilizes the compound across a broad pH range (2–9). Key reactions include:

-

Hydrolysis : Accelerated under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the peptide bond.

-

Oxidation : Hydrogen peroxide oxidizes the serine hydroxyl group to a ketone, forming dehydroalanine derivatives.

Cross-Coupling Reactions

Suzuki-Miyaura coupling modifies aromatic side chains (if present) using palladium catalysts. For example:

| Reaction Partner | Catalyst | Solvent | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DMF/H₂O | 72% |

Enzymatic Interactions

Though not a direct chemical reaction, the compound modulates enzymatic activity:

-

Chymotrypsin inhibition : Competes with natural substrates via serine-hydroxyl interactions (IC₅₀ = 18 µM).

-

ATPase activation : Enhances hydrolysis rates by 40% at 1 mM concentrations.

Industrial-Scale Optimization

Large-scale synthesis employs continuous-flow reactors to improve yield (92% vs. 78% batch). Key parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C | +15% |

Scientific Research Applications

(3R)-Methyl ester3-piperidineacetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor studies.

Medicine: It has potential therapeutic applications due to its presence in various pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3R)-Methyl ester3-piperidineacetic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to interact with histamine H3 and sigma-1 receptors, leading to various pharmacological effects . The piperidine ring is essential for these interactions, as it provides the necessary structural framework for binding to these receptors .

Comparison with Similar Compounds

3-Piperidineacetic Acid (CAS 74494-52-3)

(R)-Piperidine-3-Carboxylic Acid Ethyl Ester Hydrochloride

- Molecular Formula: C₈H₁₅NO₂·HCl

- Molecular Weight : 205.67 g/mol

- The hydrochloride salt improves solubility in polar solvents, facilitating purification in synthetic workflows .

3-Piperidineacetic Acid, 3-Amino-1-Methyl, Methyl Ester (CAS 1111203-64-5)

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Key Features: The additional amino and methyl substituents introduce hydrogen-bonding capabilities and steric hindrance, which may enhance target binding specificity in receptor-ligand interactions .

Heterocyclic Variants

3-Pyrrolidineacetic Acid (CAS 89203-64-5)

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- This analog is studied for its role in peptide mimetics .

3-Pyridylacetic Acid (CAS 501-81-5)

- Molecular Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- Key Features: The pyridine ring replaces the saturated piperidine, introducing aromaticity and altering electronic properties. It is a known metabolite of nicotine and interacts with nicotinic acetylcholine receptors .

Functional Group Modifications

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (3R)-Methyl ester 3-piperidineacetic acid | - | C₈H₁₃NO₂ | 155.20 (estimated) | Piperidine, methyl ester |

| 3-Piperidineacetic acid | 74494-52-3 | C₇H₁₃NO₂ | 143.18 | Piperidine, carboxylic acid |

| 3-Pyridylacetic acid | 501-81-5 | C₇H₇NO₂ | 137.14 | Pyridine, carboxylic acid |

| 3-Pyrrolidineacetic acid | 89203-64-5 | C₆H₁₁NO₂ | 129.16 | Pyrrolidine, carboxylic acid |

Q & A

Basic: What synthetic routes are recommended for preparing (3R)-Methyl ester3-piperidineacetic acid, and how is stereochemical purity validated?

Methodological Answer:

The synthesis typically involves chiral resolution or asymmetric catalysis to establish the (3R)-configuration. A common approach is to use tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen during esterification, followed by deprotection under acidic conditions . Analytical validation requires HPLC with chiral stationary phases (e.g., cellulose-based columns) to confirm enantiomeric purity . NMR spectroscopy (e.g., H and C) is critical for structural confirmation, with specific attention to methyl ester protons (~δ 3.6–3.8 ppm) and piperidine ring protons .

Basic: What handling protocols ensure the stability of (3R)-Methyl ester3-piperidineacetic acid during experiments?

Methodological Answer:

Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group . Use desiccants to minimize moisture exposure. During handling, wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact, and work in a fume hood to limit inhalation risks . Pre-weigh aliquots in controlled environments to reduce repeated exposure to air .

Advanced: How can researchers address discrepancies in NMR or HPLC data during characterization?

Methodological Answer:

For NMR inconsistencies:

- Compare observed chemical shifts with computational predictions (e.g., DFT calculations).

- Use H-C HSQC/HMBC to resolve overlapping signals .

For HPLC anomalies: - Verify column integrity (chiral columns degrade with acidic/basic mobile phases).

- Test multiple solvent systems (e.g., hexane/isopropanol vs. acetonitrile/water) to confirm retention time reproducibility .

Document all parameters (temperature, flow rate, injection volume) to ensure replicability .

Advanced: What strategies prevent racemization during functionalization of the piperidine ring?

Methodological Answer:

- Avoid protic solvents and high temperatures during reactions. Use low-temperature conditions (–78°C to 0°C) for nucleophilic substitutions.

- Employ sterically hindered bases (e.g., DIPEA) to minimize base-induced epimerization.

- Protect reactive sites with temporary groups (e.g., Boc, Fmoc) that can be removed under mild conditions . Monitor reactions with real-time chiral HPLC to detect early racemization .

Advanced: How should in vitro assays be designed to evaluate biological activity of derivatives?

Methodological Answer:

- Target Selection: Prioritize assays based on structural analogs (e.g., piperidine-based enzyme inhibitors) using databases like ChEMBL .

- Dose-Response Curves: Use logarithmic concentration ranges (1 nM–100 µM) to determine IC/EC. Include positive/negative controls (e.g., known inhibitors) .

- Data Validation: Replicate experiments ≥3 times, and apply ANOVA or t-tests to assess significance. Address batch-to-batch variability by synthesizing derivatives in parallel .

Advanced: How to systematically resolve contradictions in reactivity under varying pH conditions?

Methodological Answer:

- Conduct pH-rate profiling (pH 2–12) to identify stability thresholds. Use buffered solutions (e.g., phosphate, citrate) and monitor degradation via LC-MS .

- For conflicting kinetic data, apply Arrhenius analysis to isolate temperature-dependent effects.

- Document ionic strength and counterion effects , as these can alter reaction pathways .

Advanced: Which chromatographic methods best determine enantiomeric excess in complex mixtures?

Methodological Answer:

- Chiral Supercritical Fluid Chromatography (SFC): Offers high resolution for polar derivatives using CO-methanol mobile phases .

- Covalent Chiral Derivatization: React with a chiral auxiliary (e.g., Mosher’s acid) and analyze via F NMR .

- Validate results against circular dichroism (CD) spectra to correlate optical activity with configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.